5-Fluoro-4-iodo-1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazole
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Overview
Description
5-Fluoro-4-iodo-1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-iodo-1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazole typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as 1,3-diketone, the pyrazole ring can be formed through a condensation reaction with hydrazine.
Introduction of Fluorine and Iodine: The fluorine and iodine atoms can be introduced through halogenation reactions. For example, fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI), and iodination can be done using iodine or iodinating agents like N-iodosuccinimide (NIS).
Attachment of the Tetrahydro-2H-pyran-3-yl Group: This step may involve a nucleophilic substitution reaction where the tetrahydro-2H-pyran-3-yl group is attached to the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-iodo-1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-iodo-1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazole would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1H-pyrazole: A simpler analog without the iodine and tetrahydro-2H-pyran-3-yl groups.
4-Iodo-1H-pyrazole: Similar structure but lacks the fluorine and tetrahydro-2H-pyran-3-yl groups.
1-(Tetrahydro-2H-pyran-3-yl)-1H-pyrazole: Lacks the fluorine and iodine atoms.
Uniqueness
5-Fluoro-4-iodo-1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazole is unique due to the presence of both fluorine and iodine atoms, as well as the tetrahydro-2H-pyran-3-yl group. These structural features may confer specific chemical reactivity and biological activity that distinguish it from other similar compounds.
Properties
Molecular Formula |
C8H10FIN2O |
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Molecular Weight |
296.08 g/mol |
IUPAC Name |
5-fluoro-4-iodo-1-(oxan-3-yl)pyrazole |
InChI |
InChI=1S/C8H10FIN2O/c9-8-7(10)4-11-12(8)6-2-1-3-13-5-6/h4,6H,1-3,5H2 |
InChI Key |
UMMJWPGHAQSQDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)N2C(=C(C=N2)I)F |
Origin of Product |
United States |
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